molecular formula C8H8BrN3 B13632550 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B13632550
M. Wt: 226.07 g/mol
InChI Key: VRZYMXBZHVXGEQ-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot tandem cyclization/bromination reaction suggests it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor activity by acting as agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.

    3-Chloroimidazo[1,2-a]pyridin-2-ylmethanamine: A similar compound with a chlorine atom instead of bromine.

    2-Aminopyridine: The starting material for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .

Biological Activity

The compound (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₈H₉BrN₃
  • Molecular Weight: 262.54 g/mol
  • IUPAC Name: this compound

The compound features a bromine atom at the 3-position of the imidazo ring and an amine group attached to a methylene bridge, enhancing its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Tandem Cyclization/Bromination:
    • Starting materials: α-bromoketones and 2-aminopyridine.
    • Conditions: Utilization of TBHP (tert-butyl hydroperoxide) as an oxidant.
    • Yield: High yields reported with purity assessed via NMR and HPLC .
  • Alternative Synthesis Routes:
    • Use of iodine (I₂) in combination with TBHP under mild conditions to form the desired product .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine frameworks exhibit significant antibacterial and antifungal properties. Specifically:

  • Activity Against Mycobacterium tuberculosis: Compounds in this class have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis .

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound:

  • Mechanism: It may inhibit specific enzymes involved in cancer progression, showing promise as an anticancer agent .
  • Cell Line Studies: In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

Anti-inflammatory Effects

Interaction studies suggest that this compound may modulate inflammatory pathways:

  • Binding Affinity: It has shown binding affinity to proteins involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1AntimicrobialIdentified as a potent inhibitor against M. tuberculosis strains with promising MIC values .
Study 2AnticancerDemonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 < 0.126 µM .
Study 3Anti-inflammatoryShowed potential in modulating inflammatory responses through interaction with specific receptors .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2

InChI Key

VRZYMXBZHVXGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CN

Origin of Product

United States

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